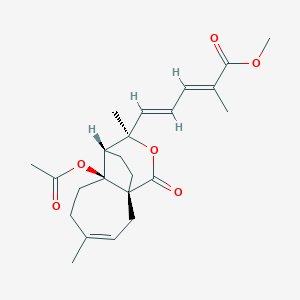

Methyl pseudolarate A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

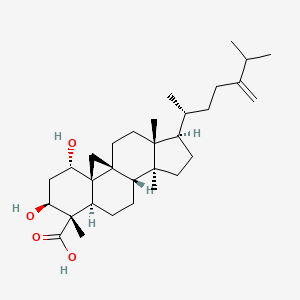

The synthesis of compounds related to Methyl pseudolarate A, such as pseudolaric acid B, involves complex strategies including metal-catalyzed [5 + 2] vinylcyclopropane-alkyne intramolecular cycloaddition. This method constructs the polyhydroazulene core, a characteristic feature of these natural products. Further elaboration to achieve the tricyclic scaffold involves intramolecular alkoxycarbonyl radical cyclization and a highly diastereoselective cerium acetylide addition for the introduction of the acid side chain (Trost, Waser, & Meyer, 2007).

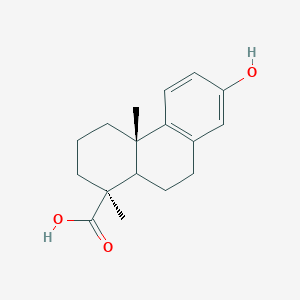

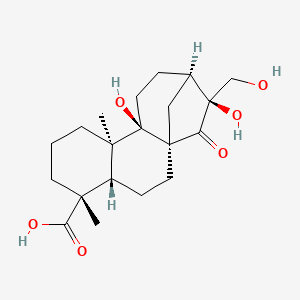

Molecular Structure Analysis

The molecular structure of pseudolaric acid A and related compounds is defined by a unique bicyclic core, often featuring a trans-fused [5-7]-bicyclic skeleton. This core is achieved through strategic synthesis steps, including samarium diiodide (SmI2)-mediated intramolecular alkene-ketyl radical cyclization and ring-closing metathesis (RCM) reaction, which stereoselectively forms the unusual trans-fused core (Xu, Li, & Yang, 2011).

Chemical Reactions and Properties

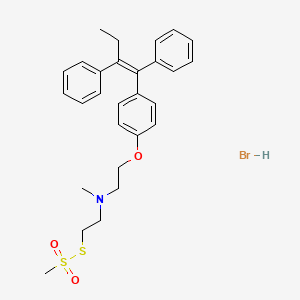

Pseudolaric acid B and its derivatives, including methyl pseudolarate A, exhibit remarkable reactivity and functional group transformations, integral to their biological activity. The synthesis of pseudolaric acid B derivatives, for example, involves key reactions like epoxide opening with cyanide and a TBAF-mediated isomerization, showcasing the compound's versatile chemical properties (Trost, Waser, & Meyer, 2007).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, are crucial for understanding the behavior of these compounds in biological systems. For instance, the crystal and molecular structure of pseudolaric acid A has been elucidated using X-ray diffraction methods, revealing a complex alicyclic structure with two conjugated double bonds on its side chain, indicative of its robust antifungal activity (Jia-xing & Xiu-yun, 1982).

Chemical Properties Analysis

The antifungal and cytotoxic activities of pseudolaric acids and their derivatives are closely tied to their chemical structure. Structure-activity relationship studies have shown that specific structural features, such as the presence of conjugated double bonds and the configuration of functional groups, play a critical role in their biological efficacy. For example, derivatives of pseudolaric acid B have been synthesized to study their antitumor activities, highlighting the importance of certain ester groups in mediating these effects (Ying, 2007).

Aplicaciones Científicas De Investigación

Antifungal Activity :

- Pseudolaric acid B, closely related to Methyl pseudolarate A, has been found to be active against various fungi, including Trichophyton mentagrophytes and Candida species. It has shown comparable activity to amphotericin B in inhibiting these fungi (Li, Clark, & Hufford, 1995).

Anticancer Properties :

- Pseudolaric acid B demonstrates significant cytotoxicity against various cancer cell lines and is known for its ability to circumvent multidrug resistance, making it an interesting compound for cancer therapy. Its action includes cell cycle arrest and induction of apoptosis in cancer cells (Wong et al., 2005).

- Another study found that pseudolaric acid B derivatives exhibited similar antitumor activities to the original compound, highlighting the potential for developing therapeutic agents based on this structure (Ying, 2007).

Immunosuppressive Effects :

- Pseudolaric acid B has been shown to possess immunosuppressive activity on T lymphocytes in vitro, indicating its potential use in conditions where modulation of the immune response is desired (Wei et al., 2013).

Mecanismo De Acción

Target of Action

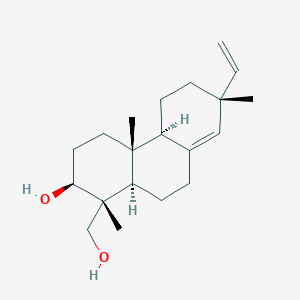

Methyl pseudolarate A is a natural diterpenoid compound The specific primary targets of Methyl pseudolarate A are not explicitly mentioned in the available literature

Biochemical Pathways

Diterpenoids are known to be involved in a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer activities

Result of Action

As a diterpenoid, it may have a range of potential effects, including anti-inflammatory, antibacterial, antiviral, and anticancer activities

Propiedades

IUPAC Name |

methyl (2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-15-8-12-22-13-10-18(23(22,14-9-15)28-17(3)24)21(4,29-20(22)26)11-6-7-16(2)19(25)27-5/h6-8,11,18H,9-10,12-14H2,1-5H3/b11-6+,16-7+/t18-,21+,22+,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWMRHVRTCANOX-CNKWFCIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23CCC(C2(CC1)OC(=O)C)C(OC3=O)(C)C=CC=C(C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@]23CC[C@H]([C@]2(CC1)OC(=O)C)[C@@](OC3=O)(C)/C=C/C=C(\C)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.